molecular formula C7H6Cl2N2O2 B8714901 (4,5-Dichloro-2-nitrophenyl)methanamine

(4,5-Dichloro-2-nitrophenyl)methanamine

Cat. No.: B8714901
M. Wt: 221.04 g/mol
InChI Key: MYUNEQNRJXXSLL-UHFFFAOYSA-N
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Description

(4,5-Dichloro-2-nitrophenyl)methanamine is a substituted aromatic amine featuring a benzene ring with chlorine atoms at positions 4 and 5, a nitro group at position 2, and a methanamine (-CH2NH2) substituent.

Properties

Molecular Formula

C7H6Cl2N2O2

Molecular Weight

221.04 g/mol

IUPAC Name

(4,5-dichloro-2-nitrophenyl)methanamine

InChI

InChI=1S/C7H6Cl2N2O2/c8-5-1-4(3-10)7(11(12)13)2-6(5)9/h1-2H,3,10H2

InChI Key

MYUNEQNRJXXSLL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])CN

Origin of Product

United States

Scientific Research Applications

Drug Synthesis Intermediates

(4,5-Dichloro-2-nitrophenyl)methanamine is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its biological activity makes it a valuable precursor in drug development. For example, it has been used in the synthesis of Triclabendazole, an anthelmintic drug effective against liver flukes. The synthesis involves condensing this compound with 2,3-dichlorophenol to yield active pharmaceutical ingredients (APIs) .

Research has indicated that this compound exhibits interactions with cellular components, potentially disrupting normal biochemical pathways. Studies focusing on its effects on proteins and nucleic acids are crucial for assessing its safety and efficacy in pharmaceutical applications .

Dyes and Pigments

The compound serves as a precursor in the production of various dyes and pigments due to its unique chemical structure. It can be utilized in synthesizing colored compounds that find applications in textiles and coatings.

Case Study 1: Anticancer Properties

A study examined the potential anticancer properties of derivatives of this compound. Compounds synthesized from this base showed moderate to strong activity against pancreatic cancer cell lines (PACA2) and lung carcinoma cell lines (A549). The research highlighted the importance of structural modifications to enhance biological activity .

Case Study 2: Synthesis Optimization

Research focusing on optimizing the synthesis pathways of this compound emphasized regioselectivity and yield optimization to ensure high-purity products. These studies are critical for developing reliable synthetic routes for pharmaceutical applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds exhibit structural similarities to (4,5-Dichloro-2-nitrophenyl)methanamine, differing primarily in substituent positions, functional groups, or molecular complexity. Key differences and implications are summarized below:

Table 1: Structural and Molecular Comparison

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound Reference
(3-Methyl-4-nitrophenyl)methanamine hydrochloride 3-methyl, 4-nitro; hydrochloride salt C8H10ClN3O2 ~215.64 Methyl at position 3; lacks chlorine substituents
(5-Methyl-2-nitrophenyl)methanamine 5-methyl, 2-nitro C8H10N2O2 166.18 Methyl at position 5; lacks chlorine substituents
N,N-Dimethyl-1-(4-nitrophenyl)methanamine N,N-dimethylamine; 4-nitro C9H12N2O2 180.21 Dimethylamine group; nitro at position 4
1-(2-Chloro-5-nitrophenyl)-N-methylmethanamine 2-chloro, 5-nitro; N-methylamine C8H9ClN2O2 200.62 Chlorine at position 2; methylated amine
[3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine 3,5-dichloro; 2-difluoromethoxy C8H7Cl2F2NO 254.05 Difluoromethoxy group; chlorine at positions 3,5
N-Methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine Multiple nitro groups; ether and ethylamine linkages C17H19N3O5 345.35 Complex structure with dual nitro and ether groups

Substituent Position and Electronic Effects

  • Chlorine vs. Methyl Groups : The target compound’s 4,5-dichloro substitution enhances lipophilicity and electron-withdrawing effects compared to methyl-substituted analogs like (3-Methyl-4-nitrophenyl)methanamine hydrochloride . Chlorine’s larger atomic size may also introduce steric hindrance.
  • Nitro Group Position : The 2-nitro group in the target compound creates a meta-directing electronic environment, whereas compounds with nitro at position 4 (e.g., N,N-Dimethyl-1-(4-nitrophenyl)methanamine ) exhibit para-directed reactivity.

Functional Group Variations

  • Difluoromethoxy Addition : The difluoromethoxy group in [3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine increases metabolic stability and lipophilicity relative to the target compound’s simpler methanamine group.
  • Complexity in Poly-Substituted Analogs: N-Methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine demonstrates how additional nitro and ether groups expand molecular weight and complexity, likely reducing solubility but enhancing electron-deficient character.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4,5-Dichloro-2-nitrophenyl)methanamine, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, intermediates like 4,5-dichloro-2-nitrobenzyl chloride can be reacted with ammonia under controlled conditions. Yield optimization involves adjusting reaction temperature (e.g., reflux in ethanol at 80°C), using catalysts like Pd/C for nitro-group reduction, and purification via column chromatography with ethyl acetate/hexane gradients. Contaminants such as unreacted nitro precursors should be monitored via TLC .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR in DMSO-d6_6 resolve aromatic protons (δ 7.8–8.2 ppm) and the methanamine CH2_2 group (δ 3.4–3.7 ppm).
  • IR : Confirm NH2_2 stretching (3350–3450 cm1^{-1}) and NO2_2 symmetric/asymmetric vibrations (1520–1350 cm1^{-1}).
  • X-ray Crystallography : Monoclinic crystal systems (e.g., space group C2/c) with unit cell parameters (e.g., a=18.6364a = 18.6364 Å, b=12.1665b = 12.1665 Å) validate molecular geometry and Cl/NO2_2 substituent orientations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or stability data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from divergent reaction conditions (e.g., solvent polarity, temperature) or analytical methods. For example, discrepancies in nitro-group reduction efficiency can be addressed by:

  • Comparing catalytic hydrogenation (H2_2, Pd/C) vs. chemical reduction (SnCl2_2, HCl).
  • Validating results via HPLC-MS to track byproducts (e.g., dechlorinated intermediates).
  • Standardizing reaction protocols across labs to isolate variables like moisture sensitivity .

Q. What strategies are effective for designing novel derivatives of this compound with enhanced bioactivity?

  • Methodological Answer :

  • Functional Group Modification : Replace the methanamine group with acyl or sulfonamide moieties to alter polarity and binding affinity.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict electronic effects of substituents on nitro-group reactivity.
  • Structure-Activity Relationships (SAR) : Test derivatives against target enzymes (e.g., nitroreductases) to correlate Cl/NO2_2 positions with inhibition constants (Ki_i) .

Q. How should researchers handle conflicting crystallographic data for halogenated nitroaromatic compounds?

  • Methodological Answer :

  • Cross-validate using multiple diffraction datasets (e.g., synchrotron vs. lab-source X-ray).
  • Refine models with software like SHELXL, focusing on thermal displacement parameters for Cl and N atoms.
  • Compare bond lengths/angles with similar structures in the Cambridge Structural Database (CSD) to identify outliers .

Experimental Design & Data Analysis

Q. What controls are critical when assessing the photostability of this compound in UV-Vis studies?

  • Methodological Answer :

  • Use quartz cuvettes to avoid UV absorption by glass.
  • Include dark controls to differentiate thermal vs. photolytic degradation.
  • Monitor NO2_2 → NO conversion via absorbance at 370 nm and validate with GC-MS for gaseous byproducts .

Q. How can researchers mitigate interference from dechlorination byproducts in kinetic studies?

  • Methodological Answer :

  • Employ ion chromatography (IC) to quantify Cl^- release rates.
  • Use deuterated solvents (e.g., D2_2O) in NMR to distinguish solvent peaks from degradation signals.
  • Optimize quenching methods (e.g., rapid cooling to -20°C) to halt reactions at precise timepoints .

Applications in Advanced Research

Q. What role does this compound play in synthesizing coordination polymers or MOFs?

  • Methodological Answer : The nitro and amine groups act as ligands for metal ions (e.g., Cu2+^{2+}, Zn2+^{2+}). Synthesis involves:

  • Solvothermal reactions in DMF/water at 120°C.
  • Characterization via PXRD to confirm crystallinity and BET analysis for surface area (e.g., 500–800 m2^2/g).
  • Applications include catalysis (e.g., nitroarene reduction) or gas storage .

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